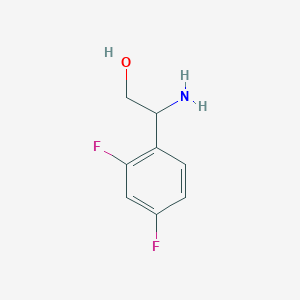

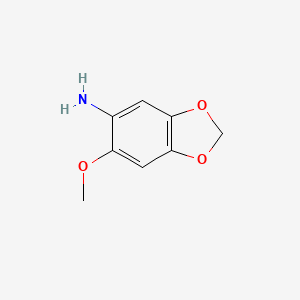

![molecular formula C13H17N3O B1316278 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 53786-10-0](/img/structure/B1316278.png)

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

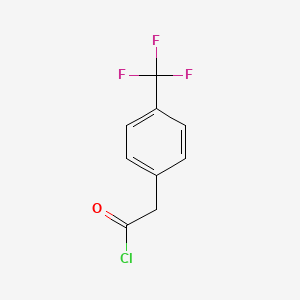

“1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound with the molecular formula C13H17N3O. It has a molecular weight of 231.3 . This compound is a synthetic fragment that plays a significant role in drug design .

Synthesis Analysis

Piperidines, including “1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Aplicaciones Científicas De Investigación

Anticancer Activity

Specific Scientific Field

Oncology and cancer research.

Summary of the Application

Cancer remains a significant global health challenge, causing approximately 13% of all deaths worldwide. Researchers continually seek alternative modes of action to treat cancer or design novel drug entities to alleviate patient suffering . The compound 4-(2-keto-1-benzimidazolinyl)piperidine has been investigated for its anticancer potential.

Experimental Procedures

Results

- A preliminary structure-activity relationship (SAR) was explored, identifying compound 4 as the most active against leishmaniasis .

Leishmanicidal Activity

Specific Scientific Field

Parasitology and tropical medicine.

Summary of the Application

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people globally. It presents a spectrum of clinical manifestations, from self-healing cutaneous lesions to fatal visceral forms. Researchers seek effective treatments for this disease.

Experimental Procedures

Results

Propiedades

IUPAC Name |

1-methyl-3-piperidin-4-ylbenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-15-11-4-2-3-5-12(11)16(13(15)17)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWTUUDVRSEVLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)C3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565507 |

Source

|

| Record name | 1-Methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

53786-10-0 |

Source

|

| Record name | 1-Methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.